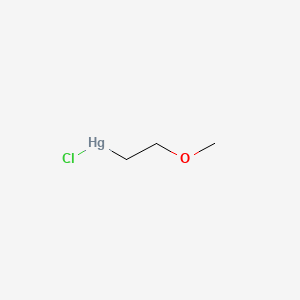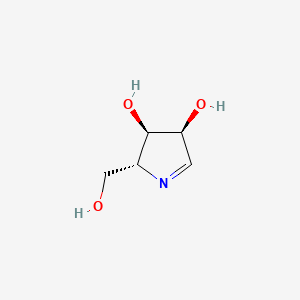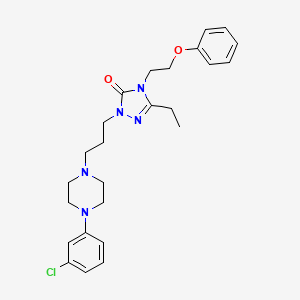
Chlorure d'oxybutynine
Vue d'ensemble
Description
Le chlorure d’oxybutynine est un médicament anticholinergique principalement utilisé pour traiter l’hyperactivité vésicale. Il agit en relaxant les muscles de la vessie, réduisant ainsi le besoin d’uriner. Ce composé est largement reconnu pour son efficacité et son profil de sécurité, ce qui en fait un traitement de première ligne pour l’hyperactivité vésicale .
Applications De Recherche Scientifique
Oxybutynin chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying anticholinergic agents.
Biology: Investigated for its effects on smooth muscle cells.
Medicine: Primarily used to treat overactive bladder and hyperhidrosis (excessive sweating).
Industry: Utilized in the formulation of transdermal gels and extended-release tablets.
Mécanisme D'action
Le chlorure d’oxybutynine exerce ses effets en inhibant l’action muscarinique de l’acétylcholine sur les muscles lisses. Cette inhibition entraîne la relaxation des muscles de la vessie, réduisant ainsi le besoin d’uriner . Le métabolite actif, la N-déséthyloxybutynine, contribue également à ses effets thérapeutiques .
Composés similaires :
Toltérodine : Un autre anticholinergique utilisé pour l’hyperactivité vésicale.
Solifénacine : Connu pour son action sélective sur les récepteurs muscariniques M3.
Darifénacine : Offre une plus grande sélectivité pour les récepteurs M3 par rapport à l’oxybutynine
Unicité : Le chlorure d’oxybutynine est unique en raison de son profil d’effets secondaires bien étudié et de sa large applicabilité. Il est souvent préféré aux autres anticholinergiques en raison de son efficacité et de sa disponibilité dans diverses formulations .
Analyse Biochimique
Biochemical Properties
Oxybutynin chloride exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This antimuscarinic property reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Cellular Effects
Oxybutynin chloride influences cell function by reducing muscle spasms of the bladder and urinary tract . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination .
Molecular Mechanism
The molecular mechanism of Oxybutynin chloride involves relaxing bladder smooth muscle. It exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This inhibition prevents involuntary bladder contractions and/or urgency by inhibiting the muscarinic receptors within the urothelium and detrusor muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, Oxybutynin chloride has been observed to have a rapid absorption rate, with peak concentrations reached within about 1 hour of administration . The drug’s effects are more pronounced in patients with uninhibited neurogenic bladders than in patients with reflex neurogenic bladders .
Dosage Effects in Animal Models
In animal models, Oxybutynin chloride has been used for the adjunctive therapy of detrusor hyperreflexia in dogs and in cats with FeLV-associated detrusor instability
Metabolic Pathways
Oxybutynin chloride is metabolized in the liver and also excreted in the urine . It undergoes extensive dose-dependent gut CYP3A4-mediated metabolism
Transport and Distribution
Studies done in rats show the drug distributed into the brain, lungs, kidneys, and liver .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorure d’oxybutynine implique la préparation de l’acide (S)-2-cyclohexyl-2-hydroxy-2-phénylacétique, un intermédiaire clé. Cet intermédiaire est ensuite estérifié avec le 4-(diéthylamino)-2-butyn-1-ol pour former l’oxybutynine .
Méthodes de production industrielle : Dans les milieux industriels, le chlorure d’oxybutynine est produit en mélangeant le composé avec du propylène glycol et du carbomer 934, suivi de l’ajout de trolamine pour obtenir la viscosité désirée .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure d’oxybutynine subit diverses réactions chimiques, notamment :
Oxydation : Implique la conversion de l’oxybutynine en ses métabolites.
Réduction : Non communément observé dans le chlorure d’oxybutynine.
Substitution : Implique le remplacement de groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Implique généralement les enzymes cytochrome P450, en particulier CYP3A4.
Substitution : Utilise des réactifs comme le chloroforme et le méthanol pour la chromatographie sur couche mince.
Produits principaux : Le principal métabolite du chlorure d’oxybutynine est la N-déséthyloxybutynine, qui conserve l’activité pharmacologique .
4. Applications de la recherche scientifique
Le chlorure d’oxybutynine a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les agents anticholinergiques.
Biologie : Étudié pour ses effets sur les cellules musculaires lisses.
Médecine : Principalement utilisé pour traiter l’hyperactivité vésicale et l’hyperhidrose (transpiration excessive).
Industrie : Utilisé dans la formulation de gels transdermiques et de comprimés à libération prolongée.
Comparaison Avec Des Composés Similaires
Tolterodine: Another anticholinergic used for overactive bladder.
Solifenacin: Known for its selective action on M3 muscarinic receptors.
Darifenacin: Offers a higher selectivity for M3 receptors compared to oxybutynin
Uniqueness: Oxybutynin chloride is unique due to its well-studied side effect profile and broad applicability. It is often preferred over other anticholinergics due to its efficacy and availability in various formulations .
Propriétés
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5633-20-5 (Parent) | |
| Record name | Oxybutynin chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045356 | |
| Record name | Oxybutynin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-65-2 | |
| Record name | Oxybutynin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybutynin chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxybutynin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxybutynin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxybutynin Chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}phosphonic acid](/img/structure/B1677992.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)












